![molecular formula C12H10N2 B2625911 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile CAS No. 2126163-29-7](/img/structure/B2625911.png)

1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

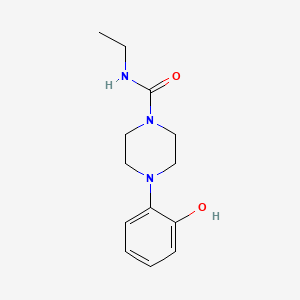

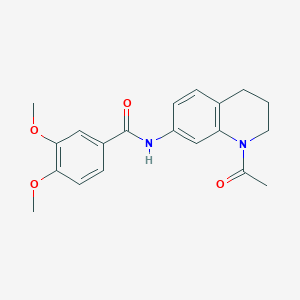

The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile is based on the reaction of 5-bromoindole-2-carbonitrile with cyclopentadiene. The yield of this reaction was reported to be 33% .Molecular Structure Analysis

The molecular formula of this compound is C12H10N2. The chemical structure of the compound has been confirmed through various spectroscopic techniques such as IR, NMR, and Mass spectroscopy.Chemical Reactions Analysis

This compound undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole .Physical And Chemical Properties Analysis

This compound is a white or yellow crystalline solid with a melting point of 174-175°C. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. The compound has a molecular weight of 177.23 g/mol, and its density is 1.28 g/cm3.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Several studies have reported on the synthesis and chemical transformations of tetrahydrocyclopenta[b]indole derivatives. For instance, Skladchikov et al. (2012) detailed the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, highlighting the chemical versatility of these compounds in producing a range of derivatives through reactions with various reagents (Skladchikov, D. A., Suponitskii, K. Y., Abdrakhmanov, I. B., & Gataullin, R., 2012). Similarly, Agnusdei et al. (2003) described a versatile route to synthesize tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles, indicating the applicability of these compounds in developing complex polycyclic structures (Agnusdei, M., Bandini, M., Melloni, A., & Umani-Ronchi, A., 2003).

Potential Anticancer Activity

Research into the anticancer potential of cyclopenta[b]indole derivatives has yielded promising results. Ali and Saad (2018) synthesized novel fused pyrimido[4",5":5',6'][1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indole derivatives, studying their anticancer activity against various cell lines. Some derivatives exhibited activity that surpassed that of reference drugs, indicating the potential for these compounds in cancer treatment (Ali, R. S., & Saad, H., 2018). Additionally, Mohareb and Abdelaziz (2013) explored the cytotoxic activity of substituted tetrahydroindoles and their derivatives towards tumor and normal human cell lines, identifying compounds with significant inhibitory effects on tumor cells while being minimally active towards normal cells (Mohareb, R., & Abdelaziz, M., 2013).

Chemical Reactions and Functionalization

The scope of chemical reactions involving cyclopenta[b]indole derivatives has been expanded to include various cyclization and functionalization techniques. Gataullin et al. (2000) discussed the cyclization of 2-(cyclopent-2-enyl)anilines into hexahydrocyclopenta[b]indoles, demonstrating the methodological versatility in accessing these compounds (Gataullin, R., Kazhanova, T. V., Minnigulov, F. F., Fatykhov, A. A., Spirikhin, L. V., & Abdrakhmanov, I. B., 2000). Yamuna et al. (2012) developed an efficient method for synthesizing thieno- and benzocyclohepta[b]indoles, further expanding the synthetic utility of these compounds (Yamuna, E., Zeller, M., Adero, P. O., & Prasad, K., 2012).

Safety and Hazards

The compound is not designed for human therapeutic applications or veterinary use. It may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs, medical advice should be sought .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-7-8-3-1-5-10-9-4-2-6-11(9)14-12(8)10/h1,3,5,14H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNXQWCWQODQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC3=C(C=CC=C23)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)